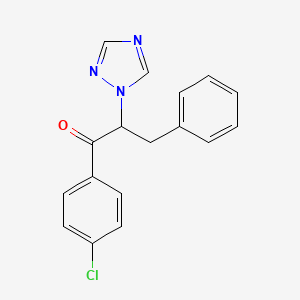![molecular formula C15H19Cl2N3O3 B14597723 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid CAS No. 58831-35-9](/img/structure/B14597723.png)
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a substituted phenyl group. This compound is known for its antifungal properties and is used in various pharmaceutical formulations to treat fungal infections.
Preparation Methods
The synthesis of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpentan-2-one.
Formation of Intermediate: The reaction between 2,4-dichlorobenzyl chloride and 3-methylpentan-2-one in the presence of a base such as sodium hydride forms an intermediate.
Cyclization: The intermediate undergoes cyclization with imidazole in the presence of a suitable catalyst to form the desired product
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound
Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other imidazole derivatives.
Biology: The compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: It is used in pharmaceutical formulations to treat conditions such as athlete’s foot and ringworm.
Industry: The compound is used in the production of antifungal creams and ointments
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole can be compared with other antifungal imidazole derivatives such as:
Miconazole: Similar in structure but with different substituents, miconazole is also used to treat fungal infections.
Clotrimazole: Another imidazole derivative with a broad spectrum of antifungal activity.
Ketoconazole: Known for its systemic antifungal properties, ketoconazole is used in both topical and oral formulations.
These compounds share a common imidazole ring but differ in their substituents and specific applications, highlighting the unique properties of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole in terms of its antifungal efficacy and specific uses.
Properties
CAS No. |
58831-35-9 |
|---|---|
Molecular Formula |
C15H19Cl2N3O3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-3-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H18Cl2N2.HNO3/c1-3-11(2)14(9-19-7-6-18-10-19)13-5-4-12(16)8-15(13)17;2-1(3)4/h4-8,10-11,14H,3,9H2,1-2H3;(H,2,3,4) |
InChI Key |
UVGWSVQXSSJYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)

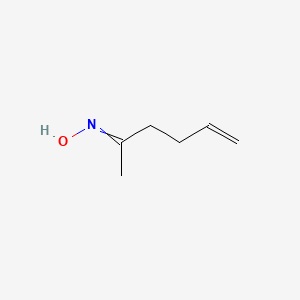
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)

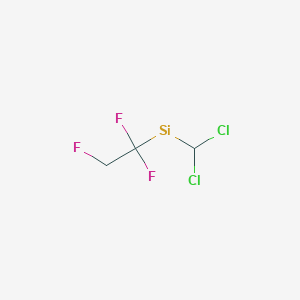

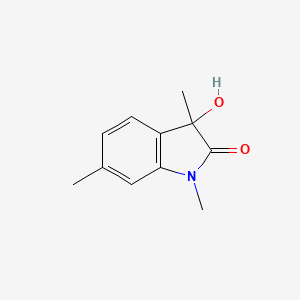
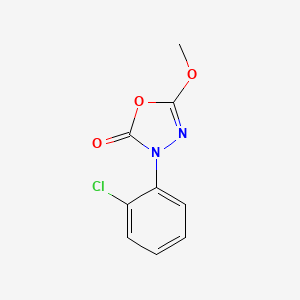
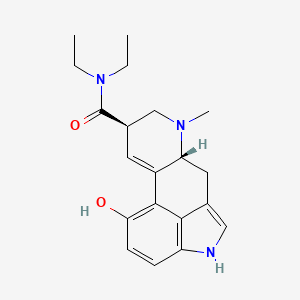
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
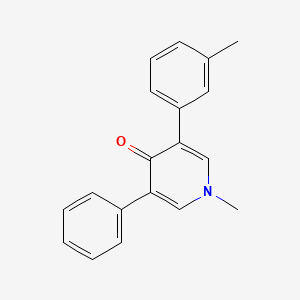
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
